柚皮苷 7-O-β-D-葡萄糖醛酸苷

描述

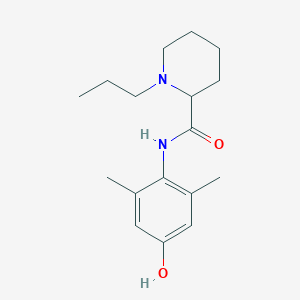

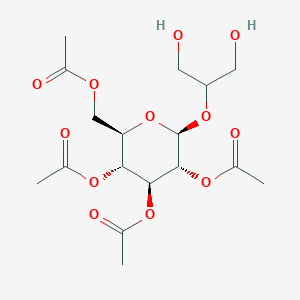

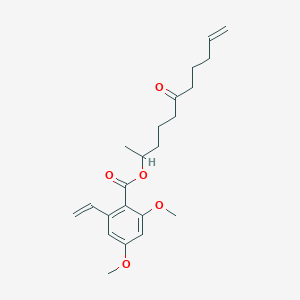

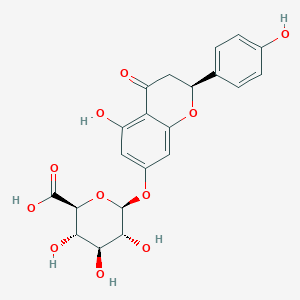

Naringenin 7-O-glucuronide (Naringenin 7-O-β-D-glucuronide) is a bergamot juice metabolite that can be used in the study of inflammation . It is a dihydroxyflavanone that is naringenin in which the phenolic hydrogen at position 7 has been replaced by a β-D-glucuronosyl residue .

Synthesis Analysis

Naringenin 7-O-β-D-glucuronide is formed from naringenin primarily by the UDP-glucuronosyltransferase (UGT) isoforms UGT1A1, UGT1A3, UGT1A6, and UGT1A9 . For the synthesis of naringenin, specific biosynthesis genes were chosen by virtual expression profiling and presented in S. cerevisiae .Molecular Structure Analysis

The molecular formula of Naringenin 7-O-β-D-glucuronide is C21H20O11 . The structure, properties, spectra, suppliers and links for Naringenin 7-O-β-D-glucuronide can be found on ChemSpider .Chemical Reactions Analysis

Naringenin 7-O-β-D-glucuronide is a dihydroxyflavanone that is naringenin in which the phenolic hydrogen at position 7 has been replaced by a β-D-glucuronosyl residue .Physical And Chemical Properties Analysis

Naringenin 7-O-β-D-glucuronide is a crystalline solid with a molecular weight of 448.4 . Its solubility varies in different solvents: DMF: 30 mg/ml, DMSO: 20 mg/ml, Ethanol: 10 mg/ml, PBS (pH 7.2): 2 mg/ml .科学研究应用

Neuroprotective Effects

Naringenin, including its glucuronide forms such as Naringenin 7-O-beta-D-glucuronide, has been found to possess neuroprotective activities . It affects different pathogenesis mechanisms in neurodegeneration, suggesting its possible therapeutic applications in several neurodegenerative diseases . For instance, administration of Drynaria rhizome extract, which contains Naringenin 7-O-beta-D-glucuronide, in mice alleviated memory impairment and showed considerable neuroprotective effects .

Anti-inflammatory Properties

Naringenin has been shown to have anti-inflammatory properties . It can significantly reduce inflammation induced by certain substances, suggesting its potential use in treating inflammatory diseases .

Antioxidant Activity

Naringenin is known for its remarkable antioxidant properties . As an antioxidant, it can neutralize harmful free radicals in the body, which may help prevent a variety of chronic diseases .

Antibacterial Properties

Research has shown that Naringenin has antibacterial properties . This suggests that it could potentially be used in the treatment of bacterial infections .

Anticancer Properties

Naringenin has been found to have anticancer activities . It has shown potential in inhibiting the growth of cancer cells, indicating its potential use in cancer treatment .

Antidiabetic Effects

Naringenin also exhibits antidiabetic activities . It has been found to have beneficial effects on blood sugar levels, suggesting its potential use in the management of diabetes .

作用机制

Target of Action

Naringenin-7-O-beta-D-glucuronide, also known as Naringenin 7-O-beta-D-glucuronide, has been found to interact with several targets. It primarily targets MMP7, MMP1, and SERPINE1 in combating COVID-19 . It also shows strong inhibitory activity against protein tyrosine phosphatase 1B (PTP1B) . These targets play crucial roles in various biological processes, including immune response and glucose metabolism.

Mode of Action

Naringenin-7-O-beta-D-glucuronide interacts with its targets, leading to various changes in cellular processes. For instance, it inhibits the activity of PTP1B, a key enzyme involved in insulin signaling . This inhibition can stimulate glucose uptake in insulin-resistant cells .

Biochemical Pathways

The compound affects several biochemical pathways. It is a metabolite of the flavonoid naringenin and is predominantly synthesized through the action of UDP-glucuronosyltransferase (UGT) isoforms UGT1A1, UGT1A3, UGT1A6, and UGT1A9 . The presence of the glucuronyl group may play a key role in the neuroprotective effects of naringenin .

Pharmacokinetics

It is known that the compound is a metabolite of naringenin and is formed primarily by the ugt isoforms . These enzymes play a crucial role in the metabolism and elimination of many xenobiotics and endogenous compounds.

Result of Action

The compound’s action leads to various molecular and cellular effects. For instance, it has been found to be a potential inhibitor for treating lung inflammation and long-term COVID caused by COVID-19 . It also exhibits dose-dependent inhibitory activity against ONOO–mediated tyrosine nitration and stimulates glucose uptake by decreasing PTP1B expression level in insulin-resistant HepG2 cells .

未来方向

Naringenin is a natural flavonoid possessing neuroprotective activities. Increasing evidence has attained special attention on the variety of therapeutic targets along with complex signaling pathways for naringenin, which suggest its possible therapeutic applications in several neurodegenerative diseases .

属性

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O11/c22-9-3-1-8(2-4-9)13-7-12(24)15-11(23)5-10(6-14(15)31-13)30-21-18(27)16(25)17(26)19(32-21)20(28)29/h1-6,13,16-19,21-23,25-27H,7H2,(H,28,29)/t13-,16-,17-,18+,19-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDCRTIDKZGEVEN-CGXGPNJMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC2=CC(=CC(=C2C1=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60573866 | |

| Record name | Naringenin-7-O-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60573866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylic acid | |

CAS RN |

158196-34-0 | |

| Record name | Naringenin-7-O-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60573866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。